2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14-8-13-19(23-22-14)28-16-11-9-15(10-12-16)24(2)21(25)17-6-5-7-18(26-3)20(17)27-4/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAAYGKUTZSOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

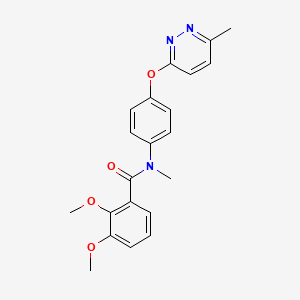

Chemical Structure

The compound can be represented by the following chemical structure:

Antibacterial Activity

Research has shown that derivatives similar to this compound exhibit notable antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of Gram-positive bacteria. Specifically, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating potential for further development as an antibacterial agent .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Related Compound A | S. aureus | 75 |

| Related Compound B | S. agalactiae | 100 |

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects. Studies indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology . The mechanism behind this activity is thought to involve the modulation of cellular signaling pathways that control growth and apoptosis.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival and tumor growth.

- Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study 1: Antibacterial Efficacy

A study conducted on a series of benzamide derivatives, including the target compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the zone of inhibition and confirmed that structural modifications enhanced antibacterial potency .

Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

- Benzamide Substituents : Ethyl benzoate (ester group at position 4).

- Linker: Phenethylamino (flexible two-carbon chain with an amine).

- Heterocycle : 6-Methylpyridazin-3-yl (identical to the target compound).

- Key Differences: The ester group in I-6232 may reduce metabolic stability compared to the amide in the target compound.

3,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Benzamide Substituents : 3,4-Dimethoxy (vs. 2,3-dimethoxy in the target).

- Linker : Ethyl group (flexible aliphatic chain).

- Heterocycle : 6-Oxopyridazin-1(6H)-yl (vs. 6-methylpyridazine in the target).

- Key Differences: The 6-oxo group may participate in hydrogen bonding, whereas the 6-methyl group in the target enhances hydrophobicity.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Core Structure : Pyridin-3-amine with a dihydrobenzodioxin moiety.

- Functional Groups: Methoxy and dimethylaminomethyl substituents.

- The dimethylaminomethyl group introduces basicity, which may enhance solubility in acidic environments.

Structural and Functional Implications

Substituent Positioning

Heterocycle Variations

- 6-Methylpyridazine : Enhances lipophilicity and metabolic stability relative to 6-oxopyridazine derivatives .

- Phenoxy Linker: Provides rigidity and conjugation, favoring interactions with aromatic residues in enzyme active sites over flexible linkers like ethyl or phenethylamino .

Comparative Data Table

*Calculated molecular weight based on formula C21H21N3O4.

Research Findings and Hypotheses

- Metabolic Stability : The 6-methylpyridazine in the target compound likely resists oxidative metabolism better than 6-oxo derivatives, which may undergo reduction .

- Binding Affinity: The phenoxy linker’s rigidity could improve binding to flat enzymatic pockets (e.g., kinases) compared to flexible analogues like I-6232 .

- Solubility : The ortho-methoxy groups may reduce aqueous solubility relative to para-substituted benzamides, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.